
4-Phenoxycyclohexanone
Übersicht
Beschreibung
4-Phenoxycyclohexanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 4-Phenoxycyclohexanone is1S/C12H14O2/c13-10-6-8-12 (9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 . This indicates the arrangement of atoms in the molecule and can be used to generate a 3D structure. Physical And Chemical Properties Analysis
4-Phenoxycyclohexanone is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
4-Phenoxycyclohexanone and its derivatives play a crucial role in catalysis and chemical synthesis. For example, Pd nanoparticles supported on mesoporous graphitic carbon nitride catalyze the selective formation of cyclohexanone, a key intermediate in polyamide manufacture, from phenol under mild conditions (Wang et al., 2011). Another study focuses on the solid-state keto-enolic tautomerization of phenolic compounds like 4-tert-butylcyclohexanone (Lamartine, 1992).
Pharmaceutical Intermediate Synthesis
Trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, is synthesized through processes involving 4-phenoxycyclohexanone derivatives (Li Jia-jun, 2012). This highlights its importance in the pharmaceutical industry.
Biocatalysis and Enantioselectivity
Mutants of cyclohexanone monooxygenase, a biocatalyst, show improved selectivity for substrates similar to 4-phenoxycyclohexanone (Kayser & Clouthier, 2006). This discovery is significant in the field of enantioselective synthesis, a critical aspect of drug development.
Environmental Applications
Cyclohexanone derivatives, closely related to 4-phenoxycyclohexanone, are studied for environmental applications. For instance, a study on cyclohexanone highlights its non-toxicity in subacute inhalation tests, which is relevant in environmental safety evaluations (Lee et al., 2018).
Bioremediation
The removal and biotransformation of environmental contaminants using microorganisms also involve compounds structurally similar to 4-phenoxycyclohexanone. For example, a consortium of microorganisms was used to remove 4-nonylphenol from water, a process that may be relevant for similar compounds (López-Pacheco et al., 2019).
Lignin Valorization
In the context of biorefineries, the conversion of lignin-derived phenolic compounds to cyclohexanone-based polymer building blocks involves processes that can potentially utilize or be analogous to reactions involving 4-phenoxycyclohexanone (Schutyser et al., 2015).
Safety and Hazards
The safety data sheet for 4-Phenoxycyclohexanone indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Eigenschaften
IUPAC Name |
4-phenoxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZLGMLLNNTZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxycyclohexanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


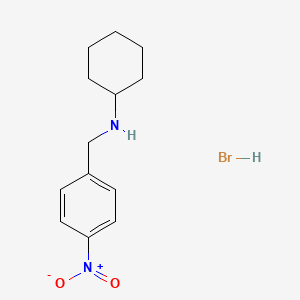
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)
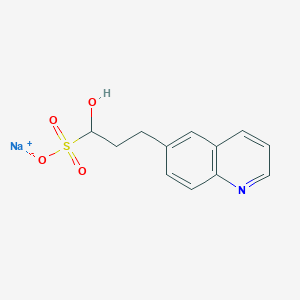
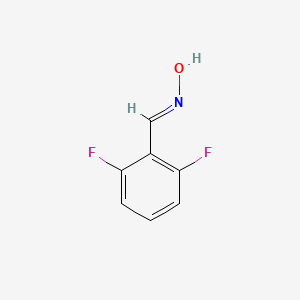
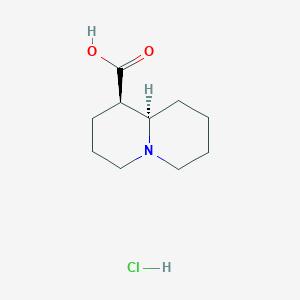
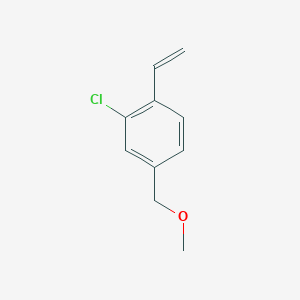
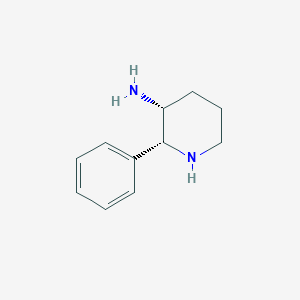
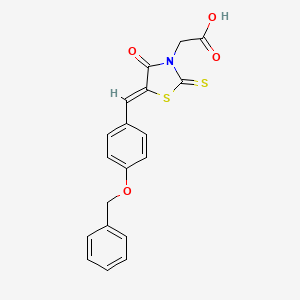
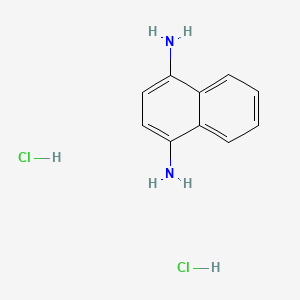

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)
